molecular formula C13H8N2O4 B5704342 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime

Cat. No. B5704342
M. Wt: 256.21 g/mol
InChI Key: PZKPUINIVWFTGF-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime (DDO) is a chemical compound that has been widely studied for its potential applications in scientific research. DDO is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In

Scientific Research Applications

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has also been shown to have antioxidant and neuroprotective effects, and it has been investigated as a potential treatment for Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to the active site of these enzymes. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime also has antioxidant and neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been shown to increase the levels of acetylcholine and dopamine in the brain, which may improve cognitive function and motor function. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has also been shown to reduce the levels of reactive oxygen species and prevent oxidative damage to cells, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime is a versatile molecule that can be used in various laboratory experiments. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime is stable under a wide range of conditions, and it can be easily synthesized using various methods. However, 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime. One direction is to investigate the potential therapeutic applications of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime for the treatment of neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime and its derivatives to design more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the use of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime as a tool for studying the biochemical and physiological effects of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase inhibition could be further explored.

Synthesis Methods

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be synthesized using various methods, including the reaction of 2-furaldehyde oxime with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2-furaldehyde oxime with phthalic acid in the presence of acetic anhydride. The yield of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be improved using a microwave-assisted synthesis method. The purity of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be increased using column chromatography or recrystallization.

properties

IUPAC Name

5-[5-[(E)-hydroxyiminomethyl]furan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-12-9-3-1-7(5-10(9)13(17)15-12)11-4-2-8(19-11)6-14-18/h1-6,18H,(H,15,16,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKPUINIVWFTGF-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=NO)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C3=CC=C(O3)/C=N/O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione

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